molecular formula C8H9Cl B146328 (2-Chloroethyl)benzene CAS No. 622-24-2

(2-Chloroethyl)benzene

Cat. No. B146328
CAS RN: 622-24-2
M. Wt: 140.61 g/mol
InChI Key: MNNZINNZIQVULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroethyl)benzene is a chlorinated derivative of ethylbenzene, where one hydrogen atom in the ethyl group is replaced by a chlorine atom. This compound is not directly discussed in the provided papers, but its chemical relatives and synthesis methods can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene is achieved using a hybrid metal of Mg and CuCl in the presence of LiCl, which provides a high yield under mild conditions without requiring toxic reagents . This method could potentially be adapted for the synthesis of (2-Chloroethyl)benzene by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives is crucial for understanding their reactivity and physical properties. For example, the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was performed using X-ray crystallography and theoretical calculations, revealing a quasi-planar structure at the DFT level . Similar analytical techniques could be applied to (2-Chloroethyl)benzene to determine its molecular geometry and electronic structure.

Chemical Reactions Analysis

Chlorinated benzenes can undergo various chemical reactions. For instance, trans 1,2-dichloroethylene reacts with benzonitrile and other benzenoid compounds under photoreaction conditions to yield dichlorotricyclooctenes, which can further react to form cyclised products . The reactivity of (2-Chloroethyl)benzene could be explored in similar photochemical reactions to synthesize novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenes are influenced by their molecular structure. The formation of chlorinated benzenes and phenols was observed in reactions involving trichloroethylene and flyash, indicating that such compounds can be produced under certain thermal conditions . The properties of (2-Chloroethyl)benzene, such as boiling point, density, and reactivity, would likely be influenced by the presence of the chloroethyl group and could be studied using similar experimental setups.

Scientific Research Applications

Radical Formation in Organic Matrices

A study by Saito & Yoshida (1974) explored the formation of free radicals from (2-chloroethyl)benzene in γ-irradiated organic matrices. This research highlighted the transformation of phenetyl radical to α-methyl-benzyl radical, indicating interactions between radicals and chloride anions before complete dissociation.

Comparative Plasma Analysis

In 2005, Xuefeng & Zhen conducted experiments comparing the treatment of benzene and 2-chloroethyl ethyl sulfide (CEES) using pulse corona induced-plasma. This study provided insights into the similarities and differences in the treatment of these compounds, contributing to understanding plasma interactions with various chemicals.

Detection in Ambient Air

Ketkar et al. (1991) developed a highly sensitive method for detecting low proton affinity compounds in air, including 2-chloroethyl ethyl sulfide. The research, conducted using the Extrel API tandem mass spectrometric system, achieved a detection limit of 12.7 ppt for 2-chloroethyl ethyl sulfide, demonstrating the potential for monitoring air quality and detecting pollutants (Ketkar et al., 1991).

Lithiophenylalkyllithiums Reagents

Yus, Ramón, & Gómez (2002) studied the reaction of chloro-(2-chloroethyl)benzenes with lithium power and naphthalene, leading to the formation of diols after hydrolysis. This research expands the understanding of lithiophenylalkyllithiums, offering insights into the synthesis of new reagents with sp2- and sp3-hybridised remote carbanionic centres (Yus, Ramón, & Gómez, 2002).

Synthesis and Characterization of Hexaarylbenzenes

Suzuki, Segawa, Itami, & Yamaguchi (2015) advanced the field of chemical synthesis by developing a programmed synthesis of hexaarylbenzenes using C-H activation, cross-coupling, and [4+2] cycloaddition reactions. This method allowed for the isolation and characterization of hexaarylbenzenes with distinctive aryl substituents, expanding the possibilities in benzene derivative research (Suzuki et al., 2015).

Safety And Hazards

“(2-Chloroethyl)benzene” is classified as a combustible liquid . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-chloroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNZINNZIQVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060748
Record name 1-Chloro-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

198 °C
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.069 g/cu cm at 25 °C
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.69 mm Hg at 25 °C
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(2-Chloroethyl)benzene

Color/Form

Light red, clear liquid

CAS RN

622-24-2, 1331-31-3
Record name Phenylethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, chloroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloroethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-chloroethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-phenylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETHYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T86VN1QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloroethyl)benzene
Reactant of Route 2
Reactant of Route 2
(2-Chloroethyl)benzene
Reactant of Route 3
Reactant of Route 3
(2-Chloroethyl)benzene
Reactant of Route 4
Reactant of Route 4
(2-Chloroethyl)benzene
Reactant of Route 5
Reactant of Route 5
(2-Chloroethyl)benzene
Reactant of Route 6
(2-Chloroethyl)benzene

Citations

For This Compound
319
Citations
M Auriel, E De Hoffmann - Journal of the American Chemical …, 1975 - ACS Publications
By kinetic studiesand product analysis, we have shown that the reactionbetween 1, 4-diazabicyclo [2.2. 2] octane on the one hand and (2-chloroethyl) benzene,(2-bromoethyl) benzene, …
Number of citations: 44 pubs.acs.org
DE Martin, EG Robertson, RJS Morrison… - The Journal of chemical …, 2007 - pubs.aip.org
The S 1← S 0 transitions of the gaseous (2-fluoroethyl)-benzene (FEB) and (2-chloroethyl)-benzene (CEB) have been investigated using a combination of two-color resonant two-…
Number of citations: 7 pubs.aip.org
F Comelli, R Francesconi… - Journal of Chemical and …, 1993 - ACS Publications
We report here new experimental data for excess enthalpies of 10 binary mixtures having ethylbenzene or (2-chloroethyl)-benzene as the common component (component 1). The …
Number of citations: 15 pubs.acs.org
F Comelli, R Francesconi - Journal of Chemical and Engineering …, 1993 - ACS Publications
Excess molar volumes VmE of ethylbenzene and (2-chloroethyl) benzene+ five methyl n-alkyl ketones have been determined from density measurements at 298, 15 K and atmospheric …
Number of citations: 5 pubs.acs.org
JA Hernandez A, G Chuchani - International Journal of …, 1978 - Wiley Online Library
… The quantitative analyses of 2-chloroethylbenzene and styrene were done with a Porkin-Elmer F-11 Chromatograph fitted with a flame ionization detector. The column used was …
Number of citations: 19 onlinelibrary.wiley.com
B Ruiz, S Otin, CG Losa - The Journal of Chemical Thermodynamics, 1984 - Elsevier
The excess molar enthalpy H m E has been determined as a function of mole fraction x at atmospheric pressure and 298.15 K for chlorobenzene+, (chloromethyl)benzene+, and (2-…
Number of citations: 10 www.sciencedirect.com
T Saito, H Yoshida - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied with a fluroescence spectrophotometer. The observed spectra suggest the …
Number of citations: 6 www.journal.csj.jp
P Du, DG Peters - Journal of The Electrochemical Society, 2010 - iopscience.iop.org
Studies of the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene (1) and 1-(2-bromoethyl)-2-nitrobenzene (2) at carbon cathodes in dimethylformamide (DMF) containing …
Number of citations: 10 iopscience.iop.org
A Modelli, M Venuti - The Journal of Physical Chemistry A, 2001 - ACS Publications
Coupled-cluster, Hartree−Fock, and B3LYP calculations are employed to study the gas-phase empty-level structures of chlorobenzene, benzyl chloride, and (2-chloroethyl)benzene. All …
Number of citations: 48 pubs.acs.org
N Ahubelem, M Altarawneh, BZ Dlugogorski - Tetrahedron Letters, 2014 - Elsevier
Unimolecular decomposition kinetics of selected ethyl halides, phenethyl halides and methoxyphenethyl halides have been investigated using high level computational chemistry …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.